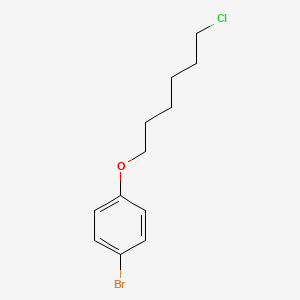

p-(6-Chlorohexyloxy)bromobenzene

Description

p-(6-Chlorohexyloxy)bromobenzene is a halogenated aromatic compound characterized by a bromine atom and a 6-chlorohexyloxy chain substituted at the para positions of a benzene ring. Its molecular structure combines the electronic effects of bromine (an electron-withdrawing group) with the steric and lipophilic contributions of the chlorohexyloxy chain.

Synthesis:

The compound is synthesized via multi-step reactions. As described in , it is derived from 4-hydroxy-α-ethyldesoxybenzoin through sequential alkylation with 1,6-dichlorohexane, amination with dimethylamine, and coupling with p-(2-tetrahydropyranyloxy)bromobenzene using n-butyl-lithium. The final product is a key intermediate in the preparation of triphenylalkene derivatives with anti-oestrogenic properties .

Its role in anti-oestrogenic agents highlights its significance in medicinal chemistry .

Properties

Molecular Formula |

C12H16BrClO |

|---|---|

Molecular Weight |

291.61 g/mol |

IUPAC Name |

1-bromo-4-(6-chlorohexoxy)benzene |

InChI |

InChI=1S/C12H16BrClO/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8H,1-4,9-10H2 |

InChI Key |

FPFQPCDNOCKYFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCCCl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares p-(6-Chlorohexyloxy)bromobenzene with structurally related halogenated aromatic compounds:

Key Observations :

- The chlorohexyloxy chain in this compound significantly increases its molecular weight compared to simpler bromoarenes, likely reducing volatility and altering solubility.

- Bromobenzene and chlorobenzene have lower molecular weights and higher volatility, making them suitable as dopants in liquid chromatography (LC) for ionizing nonpolar compounds .

Reactivity and Thermal Stability

Thermal Decomposition :

- Bromobenzene: At 700–900°C, bromobenzene decomposes to form trace bromophenols, bromobenzene diols, and other byproducts. These products are absent at 300°C, indicating thermal degradation pathways activated at higher temperatures .

- This compound : While direct data on its thermal behavior is unavailable, the presence of the chlorohexyloxy group may stabilize the molecule due to increased molecular complexity. However, the alkyl chain could introduce new decomposition pathways, such as C-O bond cleavage or HCl elimination.

Halogen Reactivity :

- In p-bromofluorobenzene, fluorine's strong bond to the aromatic ring allows selective substitution of bromine, enabling fluorophenyl group introductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.